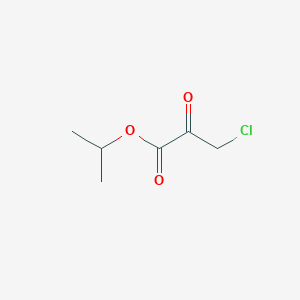
Isopropyl 3-chloro-2-oxopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 3-chloro-2-oxopropionate: is an organic compound with the molecular formula C6H9ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3-chloro-2-oxopropionate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction conditions helps in achieving high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form isopropyl 3-hydroxy-2-oxopropionate.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Isopropyl 3-hydroxy-2-oxopropionate.
Reduction: Isopropyl 3-hydroxy-2-oxopropionate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Isopropyl 3-chloro-2-oxopropionate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of esters and other derivatives.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar esters in biological systems.
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of isopropyl 3-chloro-2-oxopropionate involves its reactivity with nucleophiles and electrophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical behavior.
Comparison with Similar Compounds
Isopropyl chloride: Similar in structure but lacks the oxo group.
Ethyl 3-chloro-2-oxopropionate: Similar but with an ethyl group instead of an isopropyl group.
Methyl 3-chloro-2-oxopropionate: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: Isopropyl 3-chloro-2-oxopropionate is unique due to its specific reactivity and the presence of both the isopropyl and oxo groups. This combination makes it particularly useful in organic synthesis and industrial applications where specific reactivity is required.
Properties
CAS No. |
942148-14-3 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
propan-2-yl 3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C6H9ClO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 |
InChI Key |
RQOOVCWDDNTQMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















